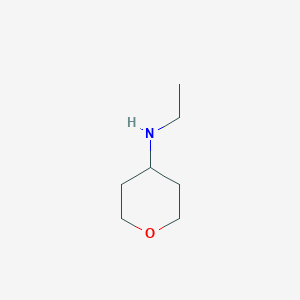

N-ethyltetrahydro-2H-pyran-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-8-7-3-5-9-6-4-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBDURJWQDYZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449950 | |

| Record name | N-ethyltetrahydro-2H-pyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211814-15-2 | |

| Record name | N-ethyltetrahydro-2H-pyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 211814-15-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Ethyltetrahydro-2H-pyran-4-amine: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

N-ethyltetrahydro-2H-pyran-4-amine is a heterocyclic amine that is gaining attention as a versatile building block in medicinal chemistry and drug discovery. Its unique structural combination of a tetrahydropyran ring and an N-ethylamino group makes it a valuable synthon for creating novel therapeutic agents and bioactive compounds.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, and potential applications.

Core Chemical and Physical Properties

Table 1: Chemical Properties and Identifiers

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [4] |

| Molecular Weight | 129.20 g/mol | [4] |

| CAS Number | 211814-15-2 | [3][4] |

| Appearance | Colorless to yellow liquid/oil | [3] |

| IUPAC Name | This compound | [3][4] |

| SMILES | CCNC1CCOCC1 | [4] |

| InChI | 1S/C7H15NO/c1-2-8-7-3-5-9-6-4-7/h7-8H,2-6H2,1H3 | [3] |

| InChI Key | MRBDURJWQDYZGN-UHFFFAOYSA-N | [3] |

| Purity | Typically available from 95% to >98% | [3] |

| Storage Temperature | Refrigerator | [3] |

| Boiling Point | Data not available (Parent compound: 151 °C) | |

| Density | Data not available (Parent compound: 0.977 g/cm³ at 25°C) |

Chemical Structure

The structure of this compound consists of a saturated six-membered tetrahydropyran ring with an ethylamino group attached at the 4-position. The presence of the oxygen atom in the ring and the nitrogen atom in the side chain allows for hydrogen bonding, which influences the compound's solubility and reactivity.

Caption: 2D structure of this compound.

Experimental Protocols: Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a common and logical synthetic route is through reductive amination. This process typically involves two main steps:

-

Imine Formation: Reaction of tetrahydro-2H-pyran-4-one with ethylamine to form the corresponding Schiff base (imine).

-

Reduction: Subsequent reduction of the imine intermediate to yield the final secondary amine product.

A generalized workflow for this synthesis is presented below.

Caption: Plausible synthetic workflow for this compound.

This method is analogous to the synthesis of similar N-substituted tetrahydropyran amines, such as N,2,2-trimethyltetrahydro-2H-pyran-4-amine, which is synthesized by reacting 2,2-dimethyltetrahydro-2H-pyran-4-one with methanamine, followed by reduction with sodium tetrahydridoborate.[5]

Applications in Drug Discovery and Development

The tetrahydropyran motif is a common feature in many biologically active compounds, contributing to favorable pharmacokinetic properties. This compound serves as a valuable building block in the synthesis of more complex molecules for various therapeutic areas.

-

Kinase Inhibitors: The parent amine, tetrahydro-2H-pyran-4-amine, has been utilized in the synthesis of potent and selective Polo-like kinase 4 (PLK4) inhibitors, which are being investigated as potential anticancer agents.[6] This suggests that this compound could be a key component in the development of novel kinase inhibitors.

-

Protein Degraders: The compound is also classified as a "Protein Degrader Building Block," indicating its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecules designed to induce the degradation of specific target proteins.[7]

The versatility of this compound in chemical reactions makes it an important component for creating diverse libraries of compounds for screening and lead optimization in drug discovery programs.[1] As research continues, the full potential of this compound in the development of new pharmaceuticals and agrochemicals is expected to be further realized.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-ETHYL-TETRAHYDRO-2H-PYRAN-4-AMINE CAS#: 211814-15-2 [m.chemicalbook.com]

- 3. This compound | 211814-15-2 [sigmaaldrich.com]

- 4. N-ETHYL-TETRAHYDRO-2H-PYRAN-4-AMINE | 211814-15-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Synthesis of N-ethyltetrahydro-2H-pyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for N-ethyltetrahydro-2H-pyran-4-amine, a valuable building block in medicinal chemistry and drug discovery. The document details the synthesis of the key precursor, tetrahydro-4H-pyran-4-one, and its subsequent conversion to the target molecule via reductive amination. Experimental protocols, quantitative data, and visual pathway representations are included to facilitate practical application in a research and development setting.

Introduction

This compound is a secondary amine derivative of the tetrahydropyran scaffold. The tetrahydropyran motif is a prevalent structural feature in a wide array of natural products and pharmaceutical agents, often imparting favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. Consequently, efficient and scalable synthetic routes to functionalized tetrahydropyrans like this compound are of significant interest to the drug development community. The primary and most direct route to this compound involves the reductive amination of tetrahydro-4H-pyran-4-one with ethylamine.

Synthesis of the Precursor: Tetrahydro-4H-pyran-4-one

The synthesis of the key intermediate, tetrahydro-4H-pyran-4-one, can be achieved through several distinct pathways. The selection of a particular route may depend on factors such as the availability of starting materials, scalability, and desired purity. Two prominent methods are detailed below.

Route 1: Catalytic Hydrogenation of 4H-Pyran-4-one

A common and efficient method for the preparation of tetrahydro-4H-pyran-4-one is the catalytic hydrogenation of its unsaturated precursor, 4H-pyran-4-one. This reaction involves the reduction of the carbon-carbon double bonds in the pyran ring using hydrogen gas in the presence of a metal catalyst.

Experimental Protocol:

In a high-pressure hydrogenation vessel, 4H-pyran-4-one is dissolved in a suitable solvent such as a mixture of an aprotic solvent and an alcohol (e.g., toluene and methanol)[1]. A catalytic amount of a noble metal catalyst, typically palladium on carbon (Pd/C), is added to the solution[2]. The vessel is then purged with an inert gas before being pressurized with hydrogen. The reaction is stirred at a controlled temperature (typically between 5-60°C) and pressure (0.1-1 MPa) until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC)[3]. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield tetrahydro-4H-pyran-4-one. The crude product can be further purified by vacuum distillation.

Route 2: Synthesis from 3-Chloropropionyl Chloride and Ethylene

An alternative, multi-step synthesis starts from readily available commodity chemicals, 3-chloropropionyl chloride and ethylene. This pathway involves the formation of 1,5-dichloropentan-3-one, followed by cyclization to the desired tetrahydropyranone.[4][5]

Experimental Protocol:

-

Step 1: Synthesis of 1,5-dichloropentan-3-one: 3-chloropropionyl chloride and aluminum trichloride are charged into a reactor containing a solvent such as dichloromethane. Ethylene gas is then introduced into the stirred mixture while maintaining a low temperature (below 10°C). After the reaction is complete, the mixture is quenched with water and hydrochloric acid, and the organic layer containing 1,5-dichloropentan-3-one is separated.[5]

-

Step 2: Cyclization to Tetrahydro-4H-pyran-4-one: The 1,5-dichloropentan-3-one obtained in the previous step is heated under reflux in the presence of water, phosphoric acid, and sodium dihydrogen phosphate. Following the completion of the reaction, the crude product is extracted and purified by vacuum distillation to afford tetrahydro-4H-pyran-4-one.[5]

Quantitative Data for Tetrahydro-4H-pyran-4-one Synthesis:

| Route | Starting Materials | Key Reagents | Solvent | Temperature | Pressure | Reported Yield | Purity |

| 1 | 4H-Pyran-4-one | H₂, Pd/C | Toluene/Methanol | 5-60°C | 0.1-1 MPa | 86% | High (after distillation) |

| 2 | 3-Chloropropionyl Chloride, Ethylene | AlCl₃, H₃PO₄, NaH₂PO₄ | Dichloromethane, Water | <10°C (Step 1), Reflux (Step 2) | Atmospheric | 45% (overall) | High (after distillation) |

Synthesis of this compound via Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with ethylamine. This reaction can be performed in a one-pot fashion, where the intermediate imine is formed in situ and subsequently reduced.

Reductive Amination using Catalytic Hydrogenation

This method involves the reaction of tetrahydro-4H-pyran-4-one with ethylamine in the presence of a hydrogenation catalyst.

Experimental Protocol:

In a stainless-steel pressure vessel, tetrahydro-4H-pyran-4-one, an aqueous solution of ethylamine (typically in a molar excess of 1.0 to 3.0 equivalents relative to the ketone), a palladium on carbon catalyst, and a suitable solvent such as isopropyl alcohol are combined[2]. The vessel is sealed and pressurized with hydrogen gas (e.g., 0.20 MPa). The reaction mixture is stirred at room temperature for several hours until the reaction is complete. After completion, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure. The resulting product can be isolated and purified as the free base or as a salt (e.g., hydrochloride) by treatment with an acid and subsequent crystallization[2].

Reductive Amination using Sodium Triacetoxyborohydride

An alternative and often milder method for reductive amination utilizes a borohydride reagent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which can selectively reduce the in situ formed iminium ion in the presence of the ketone.

General Experimental Protocol:

To a stirred solution of tetrahydro-4H-pyran-4-one and ethylamine (or ethylamine hydrochloride and a non-nucleophilic base like triethylamine) in an anhydrous solvent such as dichloroethane, sodium triacetoxyborohydride is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC or GC. The reaction is then quenched with an aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude this compound, which can be further purified by chromatography or distillation.

Quantitative Data for this compound Synthesis:

| Method | Starting Materials | Key Reagents | Solvent | Temperature | Pressure | Reported Yield |

| Catalytic Hydrogenation | Tetrahydro-4H-pyran-4-one, Ethylamine | H₂, Pd/C | Isopropyl Alcohol | Room Temperature | ~0.2 MPa | High (Yields for the dimethyl analog are reported as 98%)[2] |

| Borohydride Reduction | Tetrahydro-4H-pyran-4-one, Ethylamine | NaBH(OAc)₃ | Dichloroethane | Room Temperature | Atmospheric | Generally high for reductive aminations |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the described synthesis routes.

Caption: Synthesis of this compound starting from 4H-Pyran-4-one.

Caption: Synthesis of this compound from 3-Chloropropionyl chloride.

Conclusion

This technical guide has detailed two primary synthetic pathways for the preparation of this compound, a compound of interest in drug discovery. The synthesis of the key intermediate, tetrahydro-4H-pyran-4-one, from either 4H-pyran-4-one or 3-chloropropionyl chloride and ethylene has been described with accompanying experimental protocols and quantitative data. Furthermore, the subsequent reductive amination of tetrahydro-4H-pyran-4-one with ethylamine, utilizing either catalytic hydrogenation or a borohydride reducing agent, has been outlined. The provided information, including the visual representations of the synthetic workflows, is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of novel therapeutic agents.

References

- 1. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]

- 2. JP4923698B2 - Method for producing 4-aminotetrahydropyran compound - Google Patents [patents.google.com]

- 3. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]

- 4. A convenient preparation of tetrahydro-4H-pyran-4-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

Technical Guide to the Spectroscopic Analysis of N-ethyltetrahydro-2H-pyran-4-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The spectroscopic data presented in this document is predicted based on the chemical structure of N-ethyltetrahydro-2H-pyran-4-amine and established principles of spectroscopic analysis. Publicly available experimental data for this specific compound is limited.

Introduction

This compound is a heterocyclic compound featuring a tetrahydropyran ring and a secondary amine functional group. Spectroscopic analysis is essential for confirming the structure and purity of such molecules. This guide provides a summary of predicted spectroscopic data (NMR, IR, and MS) and outlines the general experimental protocols for their acquisition. These techniques, when used in combination, provide a comprehensive characterization of the molecular structure.[1][2][3][4]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.9 - 4.0 | ddd | 2H | H-2ax, H-6ax (axial protons adjacent to oxygen) |

| ~3.3 - 3.4 | dt | 2H | H-2eq, H-6eq (equatorial protons adjacent to oxygen) |

| ~2.7 - 2.8 | m | 1H | H-4 (methine proton at amine attachment) |

| ~2.6 | q | 2H | -CH₂-CH₃ (methylene of ethyl group) |

| ~1.7 - 1.8 | m | 2H | H-3eq, H-5eq (equatorial protons) |

| ~1.4 - 1.5 | m | 2H | H-3ax, H-5ax (axial protons) |

| ~1.1 | t | 3H | -CH₂-CH₃ (methyl of ethyl group) |

| ~1.0 - 1.5 | br s | 1H | N-H (amine proton) |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~67 - 68 | C-2, C-6 |

| ~50 - 52 | C-4 |

| ~43 - 45 | -CH₂-CH₃ |

| ~33 - 35 | C-3, C-5 |

| ~15 - 16 | -CH₂-CH₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3310 (weak, sharp) | N-H stretch | Secondary Amine |

| 2960 - 2850 (strong) | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1250 - 1020 (medium) | C-N stretch | Aliphatic Amine |

| 1150 - 1085 (strong) | C-O-C stretch | Ether |

| 910 - 665 (broad) | N-H wag | Secondary Amine |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 129 | [M]⁺, Molecular Ion |

| 114 | [M - CH₃]⁺, Loss of a methyl radical |

| 100 | [M - C₂H₅]⁺, Loss of an ethyl radical |

| 86 | Alpha-cleavage: [M - C₂H₄N]⁺ |

| 72 | Alpha-cleavage: [CH₂(CH₂)NHCH₂CH₃]⁺ |

| 58 | Alpha-cleavage: [CH₂=N⁺HCH₂CH₃] |

| 44 | [CH₃CH=N⁺H₂] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.[1][2]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[2][3] The solvent should fully dissolve the compound.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

-

Vortex the vial gently to ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette while transferring it to a clean NMR tube.[1]

-

Ensure the liquid height in the NMR tube is between 4.0 and 5.0 cm.[2]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust it to the correct depth using a depth gauge.

-

Place the sample into the NMR magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[2]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[2]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal-to-noise.[2]

-

Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and acquire the Free Induction Decay (FID).[2]

-

Processing: The acquired FID is converted into the frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Since this compound is a liquid, the spectrum can be obtained as a thin film.

-

Place one or two drops of the pure liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).[5]

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[5] Avoid introducing air bubbles.

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.[5]

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum. The instrument passes infrared radiation through the sample, and a detector measures the amount of transmitted radiation at each wavenumber.[6]

-

The final spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Ionization (Electron Ionization - EI):

-

Mass Analysis and Detection:

-

The newly formed ions are accelerated by an electric field into the mass analyzer.[4]

-

In the mass analyzer (e.g., a magnetic sector or quadrupole), the ions are separated based on their mass-to-charge ratio (m/z).[7]

-

The molecular ions are often energetically unstable and may break apart into smaller, charged fragments and neutral radicals. Only the charged fragments are detected.[10]

-

A detector measures the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z.[8][9]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound using the spectroscopic methods described.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. webassign.net [webassign.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

The Versatile Scaffold: N-ethyltetrahydro-2H-pyran-4-amine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual driver of innovation in medicinal chemistry. Within the vast landscape of molecular building blocks, the tetrahydropyran (THP) moiety has emerged as a "privileged scaffold," frequently incorporated into drug candidates to enhance their absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide delves into the potential applications of a specific, yet versatile derivative, N-ethyltetrahydro-2H-pyran-4-amine, as a key component in the design and synthesis of next-generation therapeutics.

Core Attributes and Medicinal Chemistry Rationale

This compound (CAS No. 211814-15-2) is a secondary amine featuring a saturated six-membered oxygen-containing heterocycle. Its utility in drug design stems from a combination of desirable physicochemical properties. The tetrahydropyran ring introduces a degree of conformational rigidity and can improve aqueous solubility compared to its carbocyclic analog, ethylcyclohexylamine. The secondary amine provides a crucial handle for further chemical modification, allowing for the facile introduction of various pharmacophoric elements.

From a medicinal chemistry perspective, the incorporation of the this compound scaffold can be rationalized by its potential to:

-

Enhance Pharmacokinetic Properties: The polarity imparted by the ether oxygen in the THP ring can lead to improved solubility and a more favorable ADME profile.

-

Modulate Lipophilicity: The scaffold offers a balance between lipophilic and hydrophilic character, a critical parameter in drug design.

-

Serve as a Versatile Synthetic Intermediate: The reactive amine functionality allows for its integration into a wide array of molecular architectures through various chemical transformations.[1]

-

Explore Novel Chemical Space: As a building block, it enables the synthesis of compounds with unique three-dimensional shapes, potentially leading to novel interactions with biological targets.

Potential Therapeutic Applications and Structure-Activity Relationships

While specific quantitative biological data for this compound itself is not extensively reported in publicly available literature, the broader class of N-substituted tetrahydropyran-4-amines has shown significant promise in several therapeutic areas. Analysis of patent literature and research publications indicates its potential application in the development of:

-

Kinase Inhibitors: The tetrahydropyran motif is found in numerous kinase inhibitors. The N-substituted amine can be strategically positioned to interact with key residues in the kinase active site or to serve as a linker to other binding fragments.

-

Central Nervous System (CNS) Agents: The physicochemical properties of the scaffold make it attractive for designing molecules that can cross the blood-brain barrier. N-substituted tetrahydropyran-4-amines have been explored in the context of neurological disorders.[1]

-

Antiviral and Antibacterial Agents: The heterocyclic nature of the pyran ring and the basicity of the amine group are features often found in antimicrobial agents.

The following table summarizes the key characteristics of this compound:

| Property | Value |

| CAS Number | 211814-15-2 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not explicitly reported |

| Solubility | Expected to be soluble in organic solvents and aqueous acid |

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are often proprietary or embedded within broader synthetic schemes in patents and publications. However, a general approach for its synthesis and subsequent utilization can be outlined based on established chemical principles.

Synthesis of this compound

A common method for the synthesis of this compound is through reductive amination of tetrahydro-4H-pyran-4-one.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Ethylamine

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Acetic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in the chosen solvent, add ethylamine (1.1-1.5 eq).

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add the reducing agent portion-wise, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Incorporation into a Target Molecule via N-Alkylation

The synthesized this compound can be further elaborated through N-alkylation with a suitable electrophile.

Materials:

-

This compound

-

Alkyl halide or sulfonate (e.g., R-Br, R-OTs)

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., acetonitrile, dimethylformamide)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

-

Add the alkyl halide or sulfonate (1.1 eq) to the mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the desired N-alkylated product.

Visualizing Workflows and Relationships

To better illustrate the logical flow of utilizing this compound in a drug discovery context, the following diagrams are provided.

Conclusion

This compound represents a valuable and versatile building block for contemporary medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility make it an attractive scaffold for the development of novel therapeutic agents across a range of disease areas. While further public data on its specific biological activities are needed, the broader context of N-substituted tetrahydropyran-4-amines in drug discovery strongly suggests its continued and expanded use in the generation of new and improved medicines. Researchers and drug development professionals are encouraged to consider the strategic incorporation of this scaffold in their ongoing and future discovery programs.

References

N-Ethyltetrahydro-2H-pyran-4-amine: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-ethyltetrahydro-2H-pyran-4-amine has emerged as a valuable heterocyclic building block in the landscape of organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural motif, combining a saturated pyran ring with a secondary amine, offers a versatile platform for the construction of complex molecular architectures with potential therapeutic applications. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, serving as a comprehensive resource for professionals in drug discovery and development.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is through the reductive amination of tetrahydro-4H-pyran-4-one. This one-pot reaction involves the condensation of the ketone with ethylamine to form an intermediate imine or enamine, which is subsequently reduced in situ to the desired secondary amine.

A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), known for its mildness and selectivity.[1][2] The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) at ambient temperature. Acetic acid is often added to facilitate the reaction.[3]

Experimental Protocol: Reductive Amination of Tetrahydro-4H-pyran-4-one

To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) and ethylamine (1.0-1.2 equivalents) in 1,2-dichloroethane, acetic acid (1 equivalent) is added. The mixture is stirred for a short period before the addition of sodium triacetoxyborohydride (1.2-1.5 equivalents) in portions. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion. Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

| Parameter | Value |

| Starting Material | Tetrahydro-4H-pyran-4-one |

| Reagents | Ethylamine, Sodium Triacetoxyborohydride, Acetic Acid |

| Solvent | 1,2-Dichloroethane or Dichloromethane |

| Temperature | Room Temperature |

| Typical Yield | High |

| Purification | Column Chromatography |

Reactions and Applications in Organic Synthesis

The secondary amine functionality of this compound makes it a versatile intermediate for a variety of chemical transformations. It can readily undergo N-alkylation, N-acylation, and participate in coupling reactions to introduce diverse substituents. This versatility has led to its utilization as a key building block in the synthesis of more complex molecules, particularly in the field of drug discovery.[4]

Role in the Synthesis of Kinase Inhibitors

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. The related compound, tetrahydro-2H-pyran-4-amine, has been utilized in the synthesis of potent and selective kinase inhibitors.[5][6] For instance, it has been incorporated into the structure of Polo-like kinase 4 (PLK4) inhibitors, a target in cancer therapy.[5] While specific examples detailing the use of this compound in kinase inhibitor synthesis are not prevalent in the public domain, its structural similarity to known kinase inhibitor fragments suggests its potential as a valuable scaffold in this area. The ethyl group can provide additional hydrophobic interactions within the ATP-binding pocket of kinases, potentially influencing potency and selectivity.

Caption: Logical workflow for incorporating the this compound scaffold into kinase inhibitors.

Signaling Pathways

Currently, there is a lack of specific information in publicly available scientific literature directly implicating this compound in any particular signaling pathway. Its role is primarily established as a synthetic intermediate used to construct larger molecules that may target various biological pathways. The biological activity of compounds derived from this building block would be dependent on the nature of the other molecular fragments it is connected to.

Caption: General experimental workflow from synthesis to application in drug discovery.

Conclusion

This compound stands as a valuable and versatile building block for organic synthesis, particularly in the construction of novel compounds for pharmaceutical research. The straightforward and high-yielding synthesis via reductive amination makes it readily accessible. While its direct biological activity and involvement in specific signaling pathways are yet to be extensively documented, its utility as a scaffold in the design of bioactive molecules, including potential kinase inhibitors, underscores its importance for the future of drug discovery. Further exploration of its applications is warranted to fully unlock the potential of this promising intermediate.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Guide for N-ethyltetrahydro-2H-pyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyltetrahydro-2H-pyran-4-amine is a heterocyclic secondary amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its tetrahydropyran scaffold is a common motif in a variety of biologically active compounds, often imparting favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, a detailed experimental protocol for its synthesis via reductive amination, and its general application in the synthesis of more complex molecules.

Commercial Availability and Suppliers

This compound (CAS Number: 211814-15-2) is commercially available from a range of chemical suppliers. The typical purity offered is ≥95%. The compound is generally supplied as a colorless to yellow liquid. Below is a summary of representative suppliers and their offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | SY3H3D67D27C | 95% | 250 mg, 1 g, 5 g |

| Chem-Impex | 28099 | - | Inquire |

| ChemBridge | BB-4087925 | - | Inquire |

| ChemicalBook | CB8853488 | ≥98% | Inquire (bulk available) |

| Sunway Pharm Ltd | CB54685 | ≥97% | 1 g, 5 g, 25 g |

| ChemScene | CS-0118086 | ≥97% | 50 mg, 100 mg, 250 mg |

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | ChemScene[1] |

| Molecular Weight | 129.20 g/mol | ChemScene[1] |

| CAS Number | 211814-15-2 | Sigma-Aldrich[2] |

| Physical Form | Colorless to yellow liquid | Sigma-Aldrich[2] |

| Purity | ≥95% - 97% | Sigma-Aldrich[2], United States Biological[3] |

| Storage Temperature | Refrigerator | Sigma-Aldrich[2] |

| InChI Key | MRBDURJWQDYZGN-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| Hazard Statements | H302, H315, H319, H332, H335 | Sigma-Aldrich[2] |

| Precautionary Codes | P261, P280, P305, P338, P351 | Sigma-Aldrich[2] |

| Signal Word | Warning | Sigma-Aldrich[2] |

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with ethylamine. This two-step, one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Synthesis of this compound via Reductive Amination

This protocol is based on established procedures for reductive amination and the synthesis of analogous N-substituted tetrahydropyran amines.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Ethylamine (as a solution in a suitable solvent, e.g., 2 M in THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) for extraction

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydro-4H-pyran-4-one (1.0 equivalent). Dissolve the ketone in anhydrous DCE or THF.

-

Imine Formation: Add ethylamine solution (1.1 to 1.5 equivalents) to the stirred solution of the ketone at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture for 1-2 hours at room temperature.

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 to 2.0 equivalents) portion-wise. The reaction is often mildly exothermic. Stir the reaction mixture at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical and Experimental Workflows

The following diagrams illustrate the synthetic workflow and the general use of this compound as a building block in drug discovery.

Caption: Synthetic workflow for this compound.

Caption: General workflow for utilizing building blocks in drug discovery.

Applications in Research and Drug Development

This compound is a versatile intermediate used in the synthesis of more complex molecules, particularly in the field of drug discovery. The tetrahydropyran motif is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. The secondary amine functionality provides a convenient handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.

While specific signaling pathways directly modulated by this compound itself are not documented, its derivatives are of interest in the development of therapeutic agents targeting various biological pathways. For instance, related tetrahydropyran-containing molecules have been investigated as inhibitors of kinases and other enzymes implicated in diseases such as cancer and neurodegenerative disorders. The ethyl group on the amine can influence the binding affinity and selectivity of the final compound for its biological target. Researchers can utilize this building block to systematically explore the structure-activity relationships of a compound series, leading to the identification of potent and selective drug candidates.

References

In-Depth Technical Guide: N-ethyltetrahydro-2H-pyran-4-amine (CAS No. 211814-15-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyltetrahydro-2H-pyran-4-amine is a heterocyclic amine that holds significance as a building block in medicinal chemistry and drug discovery. Its tetrahydropyran scaffold is a common motif in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, a plausible synthetic route, and its potential applications in research and development.

Chemical and Physical Properties

This compound, with the CAS number 211814-15-2, is typically available as a colorless to yellow liquid.[1] Below is a summary of its key physicochemical properties sourced from various suppliers.

| Property | Value | Reference |

| CAS Number | 211814-15-2 | [1] |

| Molecular Formula | C₇H₁₅NO | |

| Molecular Weight | 129.20 g/mol | |

| Physical Form | Colorless to yellow liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Refrigerator | [1] |

| InChI Key | MRBDURJWQDYZGN-UHFFFAOYSA-N | [1] |

Synthesis Protocol

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on established methods for the synthesis of N-alkylated cyclic amines.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent (e.g., sodium cyanoborohydride, hydrogen with a catalyst)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in dichloromethane, add ethylamine (1.2 eq).

-

If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by flash column chromatography on silica gel.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, based on the chemical structure, the expected spectral characteristics can be predicted.

-

¹H NMR: Protons on the ethyl group (a triplet and a quartet), protons on the tetrahydropyran ring (multiple signals in the aliphatic region).

-

¹³C NMR: Signals corresponding to the two carbons of the ethyl group and the five carbons of the tetrahydropyran ring.

-

IR: Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and C-O-C stretching (around 1100 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Applications

Specific biological activity data for this compound is not extensively documented in the public domain. However, the tetrahydropyran-4-amine scaffold is a key component in a range of biologically active molecules. For instance, substituted aminotetrahydropyrans have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), which are a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[2]

The primary utility of this compound for researchers and drug development professionals lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The secondary amine functionality provides a reactive handle for further chemical modifications, such as acylation, alkylation, and arylation, allowing for the generation of libraries of compounds for screening in various biological assays.

Signaling Pathways and Experimental Workflows

As no specific signaling pathways involving this compound have been identified in the literature, a diagram illustrating a potential drug discovery workflow utilizing this compound as a building block is provided below.

This diagram illustrates a typical workflow where this compound serves as a starting material for the generation of a diverse chemical library. This library is then subjected to high-throughput screening to identify "hit" compounds with desired biological activity. Subsequent structure-activity relationship (SAR) studies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can lead to the identification of a potential drug candidate.

References

Theoretical Conformational Analysis of N-ethyltetrahydro-2H-pyran-4-amine: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Conformational Analysis of Tetrahydropyran Rings

The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and pharmaceutical agents. Its conformational behavior is predominantly governed by the chair conformation, which minimizes angle and torsional strain. Substituents on the THP ring can adopt either an axial or equatorial position, leading to different conformational isomers with distinct energies. The relative stability of these conformers is influenced by a variety of factors, including steric hindrance, and stereoelectronic effects such as the anomeric effect.[1][2][3]

For N-ethyltetrahydro-2H-pyran-4-amine, the key conformational equilibrium involves the orientation of the N-ethylamino group at the C4 position. The two primary chair conformations are the equatorial conformer and the axial conformer.

Proposed Conformational Isomers of this compound

The principal conformational isomers of this compound arise from the chair inversion of the tetrahydropyran ring, which interconverts the axial and equatorial positions of the N-ethylamino substituent.

-

Equatorial Conformer: The N-ethylamino group occupies an equatorial position on the tetrahydropyran ring. This conformation is generally expected to be more stable due to reduced steric interactions with the axial hydrogens at the C2 and C6 positions.

-

Axial Conformer: The N-ethylamino group is situated in an axial position. This orientation is likely to be of higher energy due to 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

Furthermore, rotation around the C-N bond of the ethylamino group introduces additional rotational isomers (rotamers) for both the axial and equatorial conformers.

Theoretical Framework for Energy Estimation

The relative energies of the conformers can be estimated using computational chemistry methods. The primary energetic contributions to consider are:

-

Steric Strain (van der Waals Repulsion): In the axial conformer, the N-ethylamino group experiences steric clashes with the axial hydrogens at C2 and C6, leading to an increase in energy.

-

Torsional Strain: Strain arising from eclipsing interactions between bonds on adjacent atoms. The chair conformation minimizes this strain.

-

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the amine proton and the ring oxygen could influence the stability of certain conformers. This is more likely to occur in the equatorial conformer where the geometry is more favorable.

Proposed Computational and Experimental Protocols

A thorough investigation of the conformational landscape of this compound would involve a combination of computational and experimental techniques.

Computational Chemistry Protocol

A multi-step computational approach is recommended to accurately predict the conformational preferences.

-

Conformational Search:

-

Method: A stochastic or systematic conformational search using molecular mechanics (MM) force fields (e.g., MMFF94, OPLS3e).

-

Objective: To identify all possible low-energy conformers, including ring puckering and side-chain rotamers.

-

Software: Schrödinger Suite (MacroModel), MOE (Conformational Search), or open-source alternatives like RDKit.

-

-

Geometry Optimization and Energy Calculation:

-

Method: High-level quantum mechanics calculations, specifically Density Functional Theory (DFT), are well-suited for this purpose.[4] A common and reliable functional is B3LYP, paired with a suitable basis set such as 6-31G* or larger for initial optimizations, followed by single-point energy calculations with a more extensive basis set (e.g., aug-cc-pVTZ) for greater accuracy. For highly accurate energy differences, coupled-cluster methods like CCSD(T) can be employed.[1][3]

-

Objective: To obtain accurate geometries and relative electronic energies of the identified conformers.

-

Software: Gaussian, ORCA, Q-Chem.

-

-

Thermodynamic Analysis:

-

Method: Frequency calculations at the same level of theory as the geometry optimization.

-

Objective: To confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a standard temperature (e.g., 298.15 K). These corrections are crucial for comparing the relative stabilities of conformers.

-

Proposed Experimental Validation Protocols

Experimental data would be invaluable for validating the computational predictions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: 1H and 13C NMR spectroscopy in a suitable solvent.

-

Objective: The coupling constants (specifically 3JHH) between protons on the tetrahydropyran ring can provide information about their dihedral angles and thus the ring conformation. The chemical shifts of the ring protons and carbons will also differ between the axial and equatorial conformers. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between atoms, further elucidating the predominant conformation.

-

-

X-ray Crystallography:

-

Method: Single-crystal X-ray diffraction of a suitable crystalline salt of this compound.

-

Objective: To determine the precise solid-state conformation of the molecule. While the solid-state conformation may not be identical to the solution-phase conformation, it provides a crucial experimental benchmark for the lowest energy structure.

-

Data Presentation: Predicted Conformational Energies

The following table summarizes the expected relative energies for the primary conformers of this compound based on analogous substituted systems. The values are hypothetical and would need to be confirmed by the proposed computational workflow.

| Conformer | Substituent Orientation | Expected Relative Energy (kcal/mol) | Key Interactions |

| 1 | Equatorial N-ethylamino | 0.0 (Reference) | Minimized steric interactions. |

| 2 | Axial N-ethylamino | +1.5 to +2.5 | 1,3-diaxial steric repulsion. |

Visualization of Proposed Workflows and Relationships

Logical Relationship of Conformational Isomers

Caption: Interconversion between equatorial and axial conformers via ring inversion.

Computational Workflow for Conformational Analysis

Caption: A typical computational workflow for determining conformational preferences.

Conclusion

While direct experimental studies on the conformation of this compound are currently lacking, a robust theoretical investigation is feasible and highly valuable. By applying established computational chemistry protocols, it is possible to predict the relative stabilities of its conformational isomers with a high degree of confidence. The equatorial conformer of the N-ethylamino group is anticipated to be the most stable due to the avoidance of steric clashes. The methodologies and workflows detailed in this whitepaper provide a comprehensive guide for researchers to undertake such a study, which will be instrumental in the rational design of new molecules based on this scaffold. Experimental validation, particularly through NMR spectroscopy, is recommended to corroborate the theoretical findings.

References

- 1. Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 4. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

Methodological & Application

Application Note and Protocol for the Synthesis of N-ethyltetrahydro-2H-pyran-4-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-ethyltetrahydro-2H-pyran-4-amine is a valuable secondary amine that serves as a versatile building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] Its structure is a key component in the development of various bioactive compounds.[1] This document outlines a detailed protocol for the synthesis of this compound via a one-pot reductive amination of tetrahydro-2H-pyran-4-one with ethylamine. Reductive amination is a cornerstone of medicinal chemistry for C-N bond formation due to its operational simplicity and the widespread availability of starting materials.[2][3]

Reaction Scheme

The synthesis proceeds in two main stages within a single pot: the formation of an imine intermediate from the reaction of tetrahydro-2H-pyran-4-one and ethylamine, followed by the in-situ reduction of this intermediate to yield the final product, this compound.

Overall Transformation:

Tetrahydro-2H-pyran-4-one + Ethylamine --(Reducing Agent)--> this compound

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

-

Tetrahydro-2H-pyran-4-one

-

Ethylamine (e.g., 70% solution in water or as a hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Acetic Acid (glacial, if needed to catalyze imine formation)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

Imine Formation:

-

To a round-bottom flask charged with a magnetic stir bar, add tetrahydro-2H-pyran-4-one (1.0 eq).

-

Dissolve the ketone in a suitable solvent such as dichloromethane or methanol (approx. 0.5 M concentration).[4]

-

Add ethylamine (1.1-1.5 eq). If using ethylamine hydrochloride, a non-nucleophilic base (e.g., triethylamine, 1.2 eq) should be added to liberate the free amine.[4]

-

If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

-

-

Reduction:

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Slowly add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to the stirred solution. This reducing agent is often preferred for its mildness and selectivity.[5] Alternatively, sodium borohydride can be used.[6]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).[5]

-

-

Workup:

-

Monitor the reaction for completion using TLC or GC-MS.[4]

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[4]

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

-

-

Purification:

Data Presentation

The following table summarizes typical quantitative data for the synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| Tetrahydro-2H-pyran-4-one | 1.0 eq | Stoichiometric Base |

| Ethylamine | 1.2 eq | General Protocol[4] |

| Sodium Triacetoxyborohydride | 1.4 eq | Common Stoichiometry[5] |

| Product Information | ||

| Molecular Formula | C₇H₁₅NO | [8][9] |

| Molecular Weight | 129.20 g/mol | [9] |

| Typical Yield | 80-95% | Based on similar reactions[5] |

| Purity (after purification) | >95% | [7] |

| Physical Form | Colorless to yellow liquid | [7] |

| Predicted XlogP | 0.6 | [8] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Safety Information

-

General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagents:

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Handle with care.

-

Ethylamine: Corrosive and flammable.

-

Sodium Triacetoxyborohydride/Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Add slowly and handle in a dry environment.

-

-

Warning Signal Word: Warning.[7]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. benchchem.com [benchchem.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 211814-15-2 [sigmaaldrich.com]

- 8. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 9. chemscene.com [chemscene.com]

Application Notes and Protocols for Parallel Synthesis Utilizing N-ethyltetrahydro-2H-pyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyltetrahydro-2H-pyran-4-amine is a versatile secondary amine building block increasingly utilized in medicinal chemistry and drug discovery programs. Its saturated heterocyclic core, the tetrahydropyran (THP) ring, is a privileged scaffold found in numerous approved drugs and clinical candidates. The THP moiety often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and reduced lipophilicity, when compared to its carbocyclic or aromatic analogues. The ethyl substitution on the amine provides a handle for further chemical elaboration, making it an ideal starting material for the construction of diverse compound libraries through parallel synthesis.

Parallel synthesis enables the rapid generation of a multitude of discrete compounds, which is essential for efficient lead generation and optimization in the drug discovery process. This document provides detailed application notes and experimental protocols for the use of this compound in two robust and widely used reactions in combinatorial chemistry: reductive amination and the Ugi four-component reaction.

Core Applications in Parallel Synthesis

This compound is a valuable reagent for generating libraries of compounds with diverse functionalities. Its secondary amine allows for its incorporation into various molecular scaffolds through reactions such as:

-

Reductive Amination: To generate substituted tertiary amines.

-

Amide Coupling: To produce a wide range of amides.

-

Ugi and other Multicomponent Reactions: To create complex, drug-like molecules in a single step.

-

Nucleophilic Aromatic Substitution (SNA_r_): To attach the aminopyran scaffold to various aromatic and heteroaromatic cores.

The resulting libraries can be screened against a wide array of biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs).

Experimental Protocols

Protocol 1: Parallel Reductive Amination

This protocol describes the parallel synthesis of a library of tertiary amines by reacting this compound with a diverse set of aldehydes.

Experimental Workflow:

Application of N-ethyltetrahydro-2H-pyran-4-amine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-ethyltetrahydro-2H-pyran-4-amine in the synthesis of kinase inhibitors. The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical properties and binding affinity.[1] this compound serves as a valuable building block for introducing this moiety, particularly in the development of potent and selective kinase inhibitors.

Introduction

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The strategic incorporation of cyclic amines, such as this compound, into kinase inhibitor scaffolds can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This document focuses on the application of this compound in the synthesis of Polo-like kinase 4 (PLK4) inhibitors, a key regulator of centriole duplication and a promising target in oncology.[2][3]

Application in the Synthesis of PLK4 Inhibitors

This compound can be effectively incorporated into kinase inhibitor scaffolds, such as those targeting PLK4, through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[4][5] This reaction allows for the formation of a carbon-nitrogen bond between the secondary amine of this compound and an aryl or heteroaryl halide, a common core structure in many kinase inhibitors.

A primary application of this building block is in the synthesis of aminopyrimidine-based kinase inhibitors. The pyrimidine core often serves as a hinge-binding motif, mimicking the adenine ring of ATP to anchor the inhibitor in the kinase's active site. The N-ethyltetrahydropyran moiety can then be positioned to occupy adjacent pockets, contributing to binding affinity and selectivity.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of synthesized pyrimidin-2-amine derivatives as PLK4 inhibitors. While these specific compounds were synthesized using other amines, they provide a strong rationale for the use of this compound to generate novel analogs with potentially improved properties.

| Compound ID | Structure | PLK4 IC50 (μM) | Reference |

| 3b | 2-((4-morpholinophenyl)amino)-4-(phenylamino)pyrimidine | 0.0312 | [4] |

| 3r | 2-((4-morpholinophenyl)amino)-4-((4-(2-hydroxyethyl)phenyl)amino)pyrimidine | 0.0174 | [4] |

| 8h | 2-((4-morpholinophenyl)amino)-4-((4-(2-morpholinoethoxy)phenyl)amino)pyrimidine | 0.0067 | [4] |

Experimental Protocols

General Protocol for the Synthesis of a PLK4 Inhibitor using this compound via Buchwald-Hartwig Amination

This protocol is adapted from the synthesis of related pyrimidin-2-amine derivatives and is applicable for the coupling of this compound with a suitable chloro- or bromo-pyrimidine core.[4]

Materials:

-

This compound

-

Substituted 2-chloropyrimidine (e.g., 4-substituted-2-chloropyrimidine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask, add the substituted 2-chloropyrimidine (1.0 equiv), this compound (1.2 equiv), and Cesium Carbonate (2.0 equiv).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add anhydrous 1,4-dioxane to the flask.

-

In a separate vial, prepare the catalyst mixture by adding Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.1 equiv) and purging with nitrogen or argon.

-

Add the catalyst mixture to the reaction flask.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired this compound substituted pyrimidine derivative.

Visualizations

PLK4 Signaling Pathway in Centriole Duplication

Caption: PLK4 signaling in centriole duplication and its inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis

Caption: Workflow for synthesizing a kinase inhibitor.

References

- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application of N-ethyltetrahydro-2H-pyran-4-amine as a Reagent in Multi-Component Reactions: A Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and representative protocols for the use of N-ethyltetrahydro-2H-pyran-4-amine and related compounds in MCRs. These protocols are based on established methodologies for similar amines and are intended to serve as a foundational guide for researchers.

I. Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[2] The incorporation of the this compound moiety can lead to novel peptidomimetics with potential therapeutic applications.

Experimental Protocol: Representative Synthesis of a Novel Peptidomimetic

This protocol describes a representative Ugi four-component reaction utilizing this compound.

Materials:

-

This compound

-

Benzaldehyde

-

Acetic acid

-

tert-Butyl isocyanide

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for extraction and purification

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methanol (20 mL).

-

To the stirring solvent, add benzaldehyde (1.0 mmol, 1.0 equiv), this compound (1.0 mmol, 1.0 equiv), and acetic acid (1.0 mmol, 1.0 equiv).

-

Stir the mixture at room temperature for 10 minutes to facilitate imine formation.

-

Add tert-butyl isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Ugi product.

Quantitative Data: Representative Ugi Reaction Yields

The following table summarizes representative yields for the Ugi reaction with varying components, based on typical outcomes for similar reactions.

| Aldehyde | Carboxylic Acid | Isocyanide | Representative Yield (%) |

| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 85 |

| 4-Chlorobenzaldehyde | Propionic Acid | Cyclohexyl isocyanide | 82 |

| 2-Naphthaldehyde | Benzoic Acid | Benzyl isocyanide | 78 |

| Furfural | Acetic Acid | tert-Butyl isocyanide | 88 |

Experimental Workflow for the Ugi Reaction

References

Application Note 1: Quantification of N-ethyltetrahydro-2H-pyran-4-amine using Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

An increasing interest in synthetic compounds for pharmaceutical and research applications has necessitated the development of robust analytical methods for their quantification. N-ethyltetrahydro-2H-pyran-4-amine is a secondary amine derivative of tetrahydropyran that is of interest to researchers, scientists, and drug development professionals. Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control, and various research applications.

This document provides detailed application notes and protocols for the quantification of this compound in a given matrix, such as pharmaceutical formulations or biological samples. The methodologies described are based on common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For analytes containing polar functional groups like secondary amines, derivatization is often employed to improve chromatographic peak shape, enhance volatility, and increase sensitivity. This application note describes a GC-MS method for the quantification of this compound after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocol

1. Sample Preparation (Solid Dosage Form)

-

Accurately weigh and grind a representative sample of the solid dosage form to a fine powder.

-